3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
Description
Properties
IUPAC Name |
3-iodo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-5-8-7-4-2-1-3-9(4)5/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVHIKQQCTCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrrole Derivatives
Reacting 2-aminopyrrole with triazole-forming agents, such as triethyl orthoformate or hydrazine derivatives, under acidic or basic conditions. For example, hydrazine hydrate reacts with 2-aminopyrrole intermediates to form the triazole ring via intramolecular cyclization.
Example Protocol
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Reactants : 2-Aminopyrrole (1.0 equiv), triethyl orthoformate (1.2 equiv)
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Conditions : Reflux in acetic acid (12 h)
Iodination Strategies
Direct Electrophilic Iodination
Iodine or iodine chloride in polar aprotic solvents (e.g., DMF, DMSO) at low temperatures (−25°C to −10°C) facilitates electrophilic substitution. This method is adapted from the synthesis of 4-amino-7-iodopyrrolo[2,1-f]triazine.
Optimized Procedure
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Dissolution : Disperse pyrrolo[2,1-c]triazole (1.0 equiv) in anhydrous DMF under nitrogen.
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Iodination : Add iodine (1.2 equiv) in batches at −25°C, then stir at −10°C for 3 h.
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Quenching : Treat with sodium sulfite and sodium carbonate to adjust pH to 9, followed by crystallization.
Key Parameters
N-Iodosuccinimide (NIS)-Mediated Iodination
NIS offers regioselectivity in electron-rich heterocycles. A two-step protocol involving iodine followed by NIS ensures high monoiodination efficiency.
Example
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Initial Iodination : React pyrrolotriazole with iodine (1.2 equiv) in DMF at −10°C.
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NIS Treatment : Add NIS (0.4 equiv) and acetic acid, stir for 1 h.
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Work-Up : Precipitate product via alkaline aqueous solution (pH 9).
Yield : 84–90% (extrapolated from analogous reactions).
Comparative Analysis of Iodination Methods
| Method | Reagents | Temperature | Solvent | Yield | Regioselectivity |
|---|---|---|---|---|---|
| Direct Iodination | I₂, Na₂SO₃ | −10°C | DMF | ~80% | Moderate |
| NIS-Mediated | I₂, NIS, AcOH | −10°C | DMF | ~85–90% | High |
| Metal-Catalyzed | KI, CuI, Oxidizing Agent | 25°C | DMSO | ~70% | Variable |
Notes :
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NIS Advantage : Higher yields and selectivity due to controlled iodine release.
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Side Reactions : Over-iodination or ring oxidation observed at elevated temperatures.
Purification and Characterization
Analytical Data
Challenges and Mitigation
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Regioselectivity : Competing iodination at adjacent positions minimized via low-temperature NIS protocols.
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Solvent Residuals : DMF removal requires extensive washing with brine and ethanol.
Industrial-Scale Adaptations
Batch processes from patent examples demonstrate scalability:
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,1-c][1,2,4]triazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Medicinal Chemistry
3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is primarily investigated for its potential as a pharmacophore in drug design. Its applications include:
- Anticancer Properties : The compound exhibits promising activity against various cancer cell lines. It is being studied for its ability to inhibit key enzymes involved in cancer progression.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Case Study: Inhibition of RIPK1
One notable study demonstrated that this compound inhibits receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis (a programmed cell death pathway). The compound binds to the allosteric site of RIPK1, preventing its activation and subsequent cell death .
Biological Studies
In biological research contexts, this compound serves as a valuable tool for:
- Studying Enzyme Interactions : Researchers utilize it to explore interactions with various biological targets such as enzymes and receptors.
- Pathway Probing : It aids in understanding complex biological pathways and mechanisms by acting as a probe compound.
Chemical Biology
This compound is employed in chemical biology for:
- Target Identification : It helps identify molecular targets involved in disease processes.
- Mechanistic Studies : The compound is used to elucidate the mechanisms of action of various biological processes.
Industrial Applications
The compound also finds utility in industrial settings:
Mechanism of Action
The mechanism of action of 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparison with Similar Compounds
Structural and Substituent Effects
The pharmacological and physicochemical properties of pyrrolo-triazole derivatives are heavily influenced by substituents on the triazole ring. Key analogs include:
Key Observations :
- Electron-Withdrawing Substituents : Iodine and bromine enhance antiproliferative activity against cancer cell lines compared to electron-donating groups (e.g., methyl) .
- Triazole Ring Type : Replacing the 1,2,4-triazole core with 1,2,3-triazole (e.g., pyrazolo[5,1-c][1,2,3]triazoles) results in a complete loss of bioactivity, underscoring the importance of the 1,2,4-triazole configuration .
Physicochemical Properties
- Solubility : The iodinated derivative is expected to exhibit lower aqueous solubility than its bromo or chloro analogs due to increased molecular weight and hydrophobicity. Methyl ester derivatives (e.g., methyl 3-methyl-pyrrolo-triazole-5-carboxylate) show enhanced solubility in organic solvents .
- Stability : The C–I bond is less stable than C–Br or C–Cl under UV light or thermal conditions, necessitating careful storage .
Biological Activity
3-Iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound combines a pyrrole ring with a triazole ring, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 235.0257 g/mol. The presence of iodine in its structure enhances its reactivity and biological activity.
Research indicates that this compound acts primarily through the inhibition of receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in necroptosis—a form of programmed cell death. By binding to the allosteric pocket of RIPK1, the compound effectively inhibits its activity and prevents necroptosis .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines while exhibiting low cytotoxicity against normal cells .
- Molecular Docking Studies : These studies revealed favorable binding interactions with key proteins involved in cancer progression .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cyclooxygenase Inhibition : It has been associated with significant inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The selectivity ratio for COX-2 over COX-1 suggests potential therapeutic applications in inflammatory diseases .
- Reduction of Reactive Oxygen Species : In vitro evaluations show that the compound can reduce levels of reactive oxygen and nitrogen species (RONS) in cells subjected to oxidative stress .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer; Anti-inflammatory | RIPK1 inhibition; COX-2 inhibition |
| 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | Similar anticancer properties | Varies |
| Pyrazolo[3,4-d]pyrimidine | CDK2 inhibitory activity | Varies |
Case Studies
A case study involving the synthesis and evaluation of derivatives based on this compound showed promising results in developing new anti-inflammatory agents. The derivatives exhibited potent COX-2 inhibitory activity and improved selectivity ratios compared to traditional NSAIDs like Meloxicam .
In Vitro Testing
The synthesized compounds were subjected to various in vitro tests to assess their cytotoxicity and efficacy as anti-inflammatory agents. Results indicated that several derivatives not only inhibited COX-2 effectively but also enhanced cell viability under inflammatory conditions .
Q & A
Q. What are the common synthetic pathways for 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole, and how can purity be optimized?
Synthesis typically involves multi-step reactions, including cyclization of pyrrole precursors followed by iodination. For example, cyclization of pyrrolo-triazole intermediates (e.g., via hydrazinolysis or acylation) is a critical step, while iodination is achieved using iodine or N-iodosuccinimide under controlled conditions . To optimize purity, chromatographic techniques (e.g., HPLC) and recrystallization from ethanol or dichloromethane are recommended. Reaction parameters such as temperature (60–80°C) and pH (neutral to slightly acidic) must be tightly controlled to minimize side products .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the fused pyrrolo-triazole structure and iodination site (δ ~90–100 ppm for iodine in 13C NMR).
- IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~275). Purity is assessed via HPLC with diode-array detection (≥95% purity threshold) .
Q. How does the stability of this compound vary under different storage conditions?
Stability is pH- and temperature-dependent. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition. In aqueous solutions, avoid prolonged exposure to light or basic conditions (pH >9), which may lead to deiodination or ring-opening reactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of iodination in pyrrolo-triazole systems?
Iodination favors the 3-position due to electron density distribution in the fused ring system. DFT calculations suggest that the triazole ring’s electron-withdrawing effect directs electrophilic iodine to the pyrrole moiety’s most nucleophilic carbon. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., CuI) further modulate regioselectivity .
Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?
Discrepancies often arise from incomplete purification or side reactions (e.g., over-iodination). Use reaction monitoring (TLC or in situ IR) to optimize stoichiometry and timing. For scale-up, transition from batch to flow chemistry improves reproducibility by ensuring consistent mixing and temperature gradients .
Q. What strategies validate the biological activity of this compound via molecular docking?
Target enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 5KIR) for antifungal/anti-inflammatory studies. Use AutoDock Vina with triazole-specific force fields to simulate binding. Validate docking scores (ΔG < −7 kcal/mol) with in vitro assays (e.g., MIC for antifungal activity) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Employ Gaussian 09 with B3LYP/6-31G(d) basis sets to model transition states for reactions like Suzuki coupling or nucleophilic substitution. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
Q. What analytical approaches distinguish between isomeric byproducts in iodinated triazoles?
Use 2D NMR (e.g., HSQC, NOESY) to resolve spatial proximity of substituents. High-resolution mass spectrometry (HRMS) paired with ion mobility separates isomers based on collision cross-sections .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Parameter | Cyclization-Iodination | Direct Metal-Catalyzed Iodination |
|---|---|---|
| Yield | 60–75% | 45–65% |
| Purity (HPLC) | ≥95% | 85–90% |
| Key Challenge | Byproduct formation | Catalyst cost |
Q. Table 2: Computational Parameters for Docking Studies
| Software | Scoring Function | Target Protein | Validation Method |
|---|---|---|---|
| AutoDock Vina | Affinity (ΔG) | Lanosterol 14-α-demethylase | MIC (C. albicans assay) |
| Schrödinger Glide | XP GScore | Cyclooxygenase-2 | IC50 (COX-2 inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
